N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide - 865659-74-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Catalog Number: EVT-2877062
CAS Number: 865659-74-1
Molecular Formula: C19H20FN3O3
Molecular Weight: 357.385
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(4-{2-[2-Hydroxy-2-(2-trifluoromethylthiazol-4-yl)ethylamino]propyl}phenoxy)acetic acid

  • Compound Description: (4-{2-[2-Hydroxy-2-(2-trifluoromethylthiazol-4-yl)ethylamino]propyl}phenoxy)acetic acid is a zwitterionic drug. This class of drugs is known for its often enhanced solubility and bioavailability characteristics. []
  • Relevance: This compound, alongside N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide, is highlighted in a study focusing on improving the bioavailability of basic and zwitterionic drugs. While their specific structures differ, their grouping in this study suggests they share properties making them suitable candidates for bioavailability enhancement, likely due to their basic or zwitterionic nature. []

7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylic acid

  • Compound Description: This compound is another example of a zwitterionic drug. Similar to the previous compound, it is investigated for its potential for bioavailability enhancement. []
  • Relevance: Grouped with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide as a zwitterionic drug in bioavailability research. This suggests common physicochemical properties, despite structural differences, making both suitable for bioavailability enhancement strategies. []

4-Amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)perhydro-1,4-diazepin-1-yl]quinoline

  • Compound Description: 4-Amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)perhydro-1,4-diazepin-1-yl]quinoline is a basic drug. It is specifically mentioned within a study focused on enhancing the bioavailability of basic drugs. []
  • Relevance: Although structurally different from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide, their shared categorization as basic drugs within the same research suggests they likely possess similar physicochemical properties relevant to bioavailability. The study aims to improve how readily these drugs are absorbed and utilized by the body. []

2-[7-(4-Bromo-2,6-dimethylphenyl)-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino]butanol

  • Compound Description: This compound is classified as a basic drug in bioavailability studies. Its inclusion in research aimed at enhancing drug solubility and absorption points to shared challenges with other basic drugs. []
  • Relevance: Grouped with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide as a basic drug in bioavailability research, implying shared physicochemical characteristics that might hinder their efficient absorption and utilization in the body. []

4-(1-Ethylpropoxy)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)pyridine

  • Compound Description: 4-(1-Ethylpropoxy)-3,6-dimethyl-2-(2,4,6-trimethylphenoxy)pyridine is categorized as a basic drug, indicating that it tends to become positively charged in solution. This property can sometimes lead to challenges with solubility and absorption in the body. []
  • Relevance: Included alongside N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide in research dedicated to improving the bioavailability of basic drugs. This suggests shared difficulties in solubility or absorption, despite their differing structures, highlighting the importance of exploring formulation strategies to enhance their therapeutic effectiveness. []

4-[3-{4-(2-Methylimidazol-1-yl)phenylthio}]phenyl-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide

  • Compound Description: This compound, a basic drug, is studied for its potential to have its bioavailability improved. This suggests it might face challenges related to solubility or absorption in its standard form. []
  • Relevance: Included in the same bioavailability enhancement research as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide, implying a shared "basic drug" classification. This suggests similar physicochemical properties relevant to their absorption and utilization by the body, despite structural differences. []

[3,6-Dimethyl-2-(2,4,6-trimethylphenoxy)pyridin-4-yl]-(1-ethylpropyl)amine

  • Compound Description: This compound is another basic drug investigated for its potential to have its bioavailability enhanced. Its inclusion in this research area suggests it might share common absorption or solubility challenges with other basic drugs. []
  • Relevance: It is grouped with N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide under the "basic drugs" category in bioavailability research. This suggests shared characteristics affecting their absorption or utilization, prompting the need for formulation strategies to optimize their therapeutic effects. []

Sertraline

  • Compound Description: Sertraline is a basic drug and a well-known antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class. It is commonly used to treat depression, anxiety disorders, and other mental health conditions. []
  • Relevance: Sertraline's inclusion alongside N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide in bioavailability enhancement research suggests it might share similar physicochemical properties that could benefit from such strategies. This emphasizes the importance of understanding how drug properties influence their absorption and distribution in the body to optimize their therapeutic effectiveness. []

Ziprasidone

  • Compound Description: Ziprasidone, classified as a basic drug, is an atypical antipsychotic used to manage schizophrenia and bipolar disorder. Its inclusion in research focused on improving drug bioavailability suggests it might share challenges with other basic drugs in terms of absorption or solubility. []
  • Relevance: Ziprasidone is investigated alongside N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)tetrahydro-1(2H)-pyrazinecarboxamide in bioavailability research. This suggests they are likely grouped based on their shared "basic drug" classification. The research aims to overcome potential limitations in their absorption or utilization by the body to enhance their therapeutic efficacy. []

Properties

CAS Number

865659-74-1

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Molecular Formula

C19H20FN3O3

Molecular Weight

357.385

InChI

InChI=1S/C19H20FN3O3/c20-14-1-4-16(5-2-14)22-7-9-23(10-8-22)19(24)21-15-3-6-17-18(13-15)26-12-11-25-17/h1-6,13H,7-12H2,(H,21,24)

InChI Key

MXNSRJJTBKFMMA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.